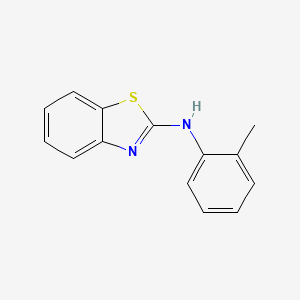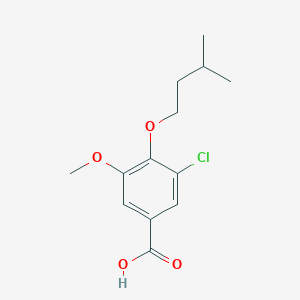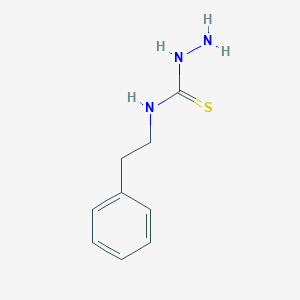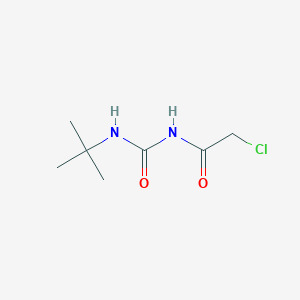
Benzothiazol-2-yl-o-tolyl-amine
Descripción general
Descripción
Benzothiazol-2-yl-o-tolyl-amine is a heterocyclic compound that features a benzothiazole ring fused with an o-tolyl group. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: this compound can be synthesized through the condensation of 2-aminobenzenethiol with aromatic aldehydes in the presence of a catalyst such as copper or under reflux conditions in toluene.
Microwave Irradiation: Another method involves microwave irradiation, which can significantly reduce reaction times and improve yields.
Industrial Production Methods:
One-Pot Multicomponent Reactions: Industrially, the compound can be produced using one-pot multicomponent reactions, which are efficient and cost-effective.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Copper, palladium.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield sulfoxides or sulfones.
Substitution Products: Various substituted benzothiazoles with different functional groups.
Mecanismo De Acción
Target of Action
Benzothiazol-2-yl-o-tolyl-amine is a benzothiazole derivative, which has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the normal functioning of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, this compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The molecular weight of this compound is 24032 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Análisis Bioquímico
Biochemical Properties
Benzothiazol-2-yl-o-tolyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing overall cell health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolic flux. Additionally, it can interact with transcription factors, influencing gene expression and subsequent cellular responses. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, maintaining its activity over extended periods. Under different conditions, the compound may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. For example, this compound has been shown to inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity. Additionally, binding proteins can sequester the compound in specific cellular regions, affecting its overall distribution and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its specific cellular functions and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Benzothiazol-2-yl-o-tolyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparación Con Compuestos Similares
Benzothiazole: Lacks the o-tolyl group but shares the benzothiazole core structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur in the thiazole ring.
Uniqueness:
Propiedades
IUPAC Name |
N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPRXVZIKLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368241 | |
| Record name | Benzothiazol-2-yl-o-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-12-8 | |
| Record name | Benzothiazol-2-yl-o-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)


![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)



![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)


![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
